![molecular formula C16H16OS B14463135 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one CAS No. 73121-34-3](/img/structure/B14463135.png)
1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one is an organic compound characterized by a phenyl group attached to a sulfanyl-ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one typically involves the reaction of a phenyl-substituted ethanone with a phenylethyl sulfide. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a suitable sulfide precursor under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The phenyl and sulfanyl groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and nucleophilic attacks. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: A related compound with a phenyl group attached to a propanone structure.
Phenyl-2-propanone: Another similar compound used in organic synthesis and drug development.
Uniqueness: 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler analogs like phenylacetone.
Eigenschaften
CAS-Nummer |
73121-34-3 |
|---|---|
Molekularformel |
C16H16OS |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-phenyl-2-(2-phenylethylsulfanyl)ethanone |
InChI |
InChI=1S/C16H16OS/c17-16(15-9-5-2-6-10-15)13-18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI-Schlüssel |
JQVPBOCWTQQPKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCSCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



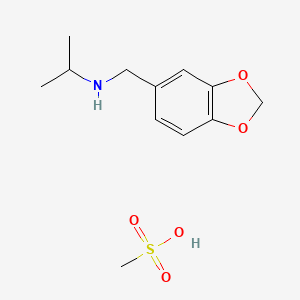
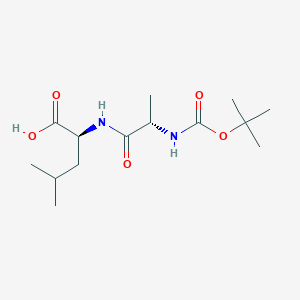

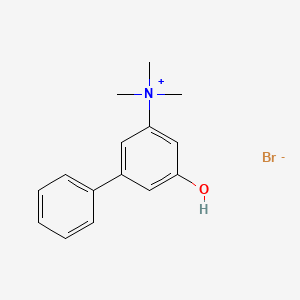
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)

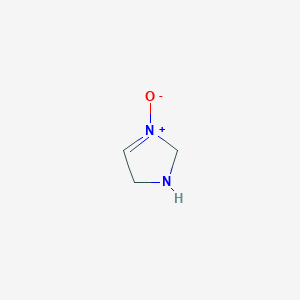

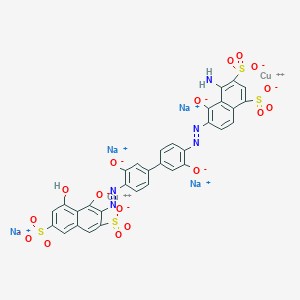
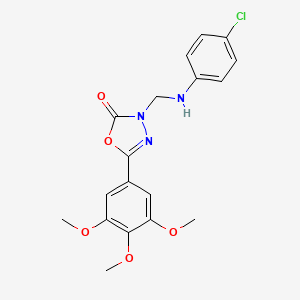
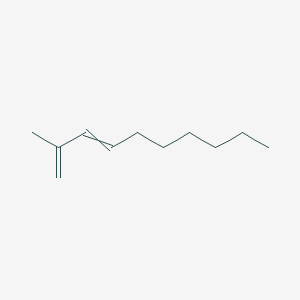
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)

